1-Bromo-4-(tert-butyl)-2-chlorobenzene
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Overview
Description
1-Bromo-4-(tert-butyl)-2-chlorobenzene is a chemical compound used in various chemical reactions . It has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 . It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .
Synthesis Analysis
This compound has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 . It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .Molecular Structure Analysis
The molecular formula of 1-Bromo-4-(tert-butyl)-2-chlorobenzene is C10H13Br . It has a molecular weight of 213.11 .Chemical Reactions Analysis
1-Bromo-4-(tert-butyl)-2-chlorobenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .Physical And Chemical Properties Analysis
1-Bromo-4-(tert-butyl)-2-chlorobenzene has a melting point of 13-16 °C and a boiling point of 80-81 °C . It has a density of 1.229 g/mL at 25 °C and a refractive index of 1.533 . It is insoluble in water .Scientific Research Applications
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Synthesis of 4-tert-butyl-phenylboronic acid
- Field : Organic Chemistry
- Application : 1-Bromo-4-(tert-butyl)-2-chlorobenzene is used as a starting material in the synthesis of 4-tert-butyl-phenylboronic acid .
- Method : The specific experimental procedures would depend on the exact synthesis route chosen by the researcher. Typically, this might involve a palladium-catalyzed coupling reaction .
- Results : The outcome is the production of 4-tert-butyl-phenylboronic acid .
-
Synthesis of 1-deoxy analogs of CP-47,497 and CP-55,940
- Field : Medicinal Chemistry
- Application : 1-Bromo-4-(tert-butyl)-2-chlorobenzene is used in the synthesis of 1-deoxy analogs of CP-47,497 (n = 0 to 7) and CP-55,940 (n = 0 to 7) .
- Method : The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .
- Results : The result is the production of 1-deoxy analogs of CP-47,497 and CP-55,940 .
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-tert-butyl-2-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEUOFBYQLTZRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705360 |
Source
|
Record name | 1-Bromo-4-tert-butyl-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(tert-butyl)-2-chlorobenzene | |
CAS RN |
1251032-65-1 |
Source
|
Record name | 1-Bromo-4-tert-butyl-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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